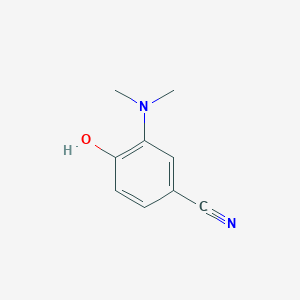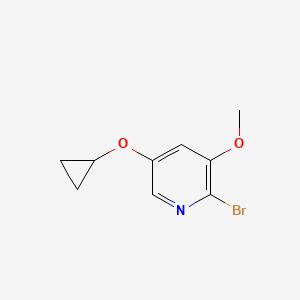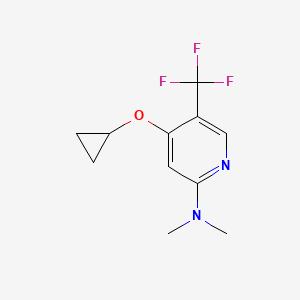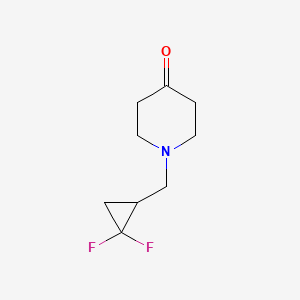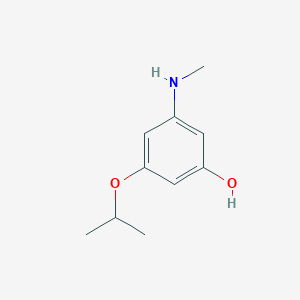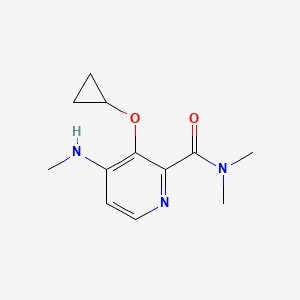
1-(5-Acetyl-2-aminopyridin-3-YL)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Acetyl-2-aminopyridin-3-YL)ethanone is an organic compound with the molecular formula C9H10N2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
1-(5-Acetyl-2-aminopyridin-3-YL)ethanone can be synthesized through several methods. One common synthetic route involves the reaction of 5-aminopicolinonitrile with a Grignard reagent, such as methylmagnesium chloride, in tetrahydrofuran (THF) at low temperatures (around -78°C). The reaction mixture is then stirred at room temperature for several hours to complete the reaction .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and the reaction conditions may be adjusted to accommodate larger volumes of reactants and solvents .
化学反応の分析
Types of Reactions
1-(5-Acetyl-2-aminopyridin-3-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
1-(5-Acetyl-2-aminopyridin-3-YL)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(5-Acetyl-2-aminopyridin-3-YL)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used .
類似化合物との比較
Similar Compounds
1-(5-Aminopyridin-2-yl)ethanone: A structurally similar compound with an amino group instead of an acetyl group.
1-(4-Isopropylpyridin-2-yl)ethanone: Another derivative with an isopropyl group at the 4-position of the pyridine ring.
2-Acetylisonicotinonitrile: A related compound with a nitrile group instead of an amino group.
Uniqueness
1-(5-Acetyl-2-aminopyridin-3-YL)ethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its acetyl group can participate in various chemical reactions, making it a versatile intermediate in organic synthesis. Additionally, its potential biological activities make it a valuable compound for medicinal chemistry research .
特性
分子式 |
C9H10N2O2 |
|---|---|
分子量 |
178.19 g/mol |
IUPAC名 |
1-(5-acetyl-6-aminopyridin-3-yl)ethanone |
InChI |
InChI=1S/C9H10N2O2/c1-5(12)7-3-8(6(2)13)9(10)11-4-7/h3-4H,1-2H3,(H2,10,11) |
InChIキー |
UVDPOCWVUAYKKT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=C(N=C1)N)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


